molecular formula C9H15ClO5S B12309015 Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans

Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans

Cat. No.: B12309015
M. Wt: 270.73 g/mol
InChI Key: RCZFWQUBRKNELK-UHFFFAOYSA-N
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Description

Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans is a chemical compound with the molecular formula C9H15ClO5S. It is known for its unique structure, which includes a chlorosulfonyl group attached to an oxane ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans typically involves the reaction of ethyl oxane-2-carboxylate with chlorosulfonylmethane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the oxane ring .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, cis
  • Methyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate
  • Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate

Uniqueness

Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans is unique due to its trans configuration, which affects its reactivity and the types of reactions it can undergo. The trans configuration provides distinct steric and electronic properties compared to its cis counterpart, making it suitable for specific applications in chemical synthesis and research .

Properties

Molecular Formula

C9H15ClO5S

Molecular Weight

270.73 g/mol

IUPAC Name

ethyl 6-(chlorosulfonylmethyl)oxane-2-carboxylate

InChI

InChI=1S/C9H15ClO5S/c1-2-14-9(11)8-5-3-4-7(15-8)6-16(10,12)13/h7-8H,2-6H2,1H3

InChI Key

RCZFWQUBRKNELK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(O1)CS(=O)(=O)Cl

Origin of Product

United States

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